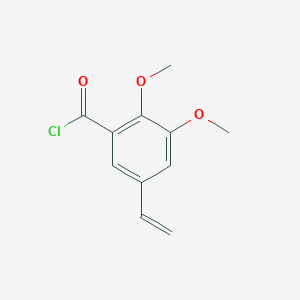
5-Ethenyl-2,3-dimethoxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-2,3-dimethoxybenzoyl chloride is an organic compound with the molecular formula C11H11ClO3 It is a derivative of benzoyl chloride, featuring two methoxy groups and an ethenyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2,3-dimethoxybenzoyl chloride typically involves the chlorination of 5-ethenyl-2,3-dimethoxybenzoic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions in an inert solvent such as dichloromethane or chloroform. The resulting product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenyl-2,3-dimethoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The ethenyl group can undergo addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or primary amines are commonly used under mild to moderate conditions.
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HCl, HBr) are used under ambient conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Addition Reactions: Formation of dihalides or halohydrins.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
5-Ethenyl-2,3-dimethoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-2,3-dimethoxybenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloride group is a good leaving group, making the compound susceptible to nucleophilic attack. The ethenyl group can participate in electrophilic addition reactions, allowing for further functionalization of the molecule. The methoxy groups on the benzene ring can influence the reactivity and stability of the compound through electron-donating effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxybenzoyl chloride: Lacks the ethenyl group, making it less reactive in addition reactions.
5-Ethenyl-2-methoxybenzoyl chloride: Contains only one methoxy group, resulting in different electronic properties.
5-Ethenyl-3-methoxybenzoyl chloride: Similar to the previous compound but with the methoxy group in a different position.
Uniqueness
5-Ethenyl-2,3-dimethoxybenzoyl chloride is unique due to the presence of both methoxy groups and the ethenyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in organic synthesis and various research applications.
Propiedades
Número CAS |
112374-25-1 |
|---|---|
Fórmula molecular |
C11H11ClO3 |
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
5-ethenyl-2,3-dimethoxybenzoyl chloride |
InChI |
InChI=1S/C11H11ClO3/c1-4-7-5-8(11(12)13)10(15-3)9(6-7)14-2/h4-6H,1H2,2-3H3 |
Clave InChI |
HLNCFJOYJKIWHJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)C(=O)Cl)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















